5-{[(E)-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that features both benzofuran and benzimidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves the condensation of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with 1,3-dihydro-2H-1,3-benzimidazol-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly microwave-assisted synthesis to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the benzofuran ring, particularly at the double bond.
Substitution: Both the benzofuran and benzimidazole rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzofuran ring.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, it is studied for its potential antimicrobial and anticancer activities due to the presence of both benzofuran and benzimidazole moieties.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry
In the industrial sector, it is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their function, while the benzimidazole ring can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
The uniqueness of 5-{[(E)-1-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)METHYLIDENE]AMINO}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its dual functionality, combining the biological activities of both benzofuran and benzimidazole moieties. This dual functionality enhances its potential as a therapeutic agent with multiple applications in medicine and industry.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-12-7-11(2-5-16(12)22-10)9-18-13-3-4-14-15(8-13)20-17(21)19-14/h2-5,7-10H,6H2,1H3,(H2,19,20,21) |
InChI Key |
UGIAYUVFJAZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C=NC3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
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